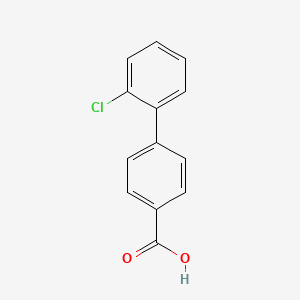

2'-Chloro-biphenyl-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTYKBXXCYCXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191490 | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3808-93-3 | |

| Record name | F 1893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Prominence of Biphenyl Carboxylic Acid Derivatives in Chemical Science

Biphenyl (B1667301) derivatives are a cornerstone in organic chemistry, serving as essential intermediates in the creation of a wide array of pharmaceuticals, agricultural products, and advanced materials such as fluorescent layers in organic light-emitting diodes (OLEDs). nih.govajgreenchem.com Their structural versatility has made them a key component in numerous compounds with significant pharmacological activities. nih.govajgreenchem.com

The incorporation of a carboxylic acid functional group into the biphenyl scaffold is of particular importance in medicinal chemistry and drug design. nih.gov This group enhances the hydrophilicity and polarity of molecules, which can positively influence their bioavailability. nih.gov Consequently, numerous biphenyl carboxylic acid derivatives have been successfully developed and marketed as drugs. Notable examples include Flurbiprofen and Diflunisal, both of which are non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation. nih.gov Another example, Fenbufen, is employed for treating inflammation in conditions like osteoarthritis. nih.gov

The broad spectrum of biological activities associated with this class of compounds is extensive, with derivatives being investigated or used as immunosuppressants, antimicrobials, antihypertensives, and antitumor agents. nih.govajgreenchem.com The biphenyl carboxylic acid moiety is recognized as a privileged scaffold, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

A Conformationally Restricted Analogue: the Role of 2 Chloro Biphenyl 4 Carboxylic Acid

The defining feature of 2'-Chloro-biphenyl-4-carboxylic acid lies in its nature as a conformationally restricted analogue. The biphenyl (B1667301) system itself is not perfectly planar due to steric hindrance between the hydrogen atoms on the ortho positions of the two phenyl rings. libretexts.org This leads to a twisted conformation.

The introduction of a substituent, particularly a bulky one like a chlorine atom, at an ortho position (the 2' position in this case) significantly increases the energy barrier for rotation around the single bond connecting the two phenyl rings. libretexts.orgpharmaguideline.com This phenomenon, known as hindered rotation, gives rise to atropisomerism, where the rotational isomers can be stable enough to be isolated. libretexts.orgwikipedia.org

In the solid state, the crystal structure of this compound reveals a distinct dihedral angle of 48.9° between the two phenyl rings. This significant twist from planarity is a direct consequence of the steric repulsion caused by the ortho-chloro substituent. The carboxyl group, in contrast, is only slightly twisted from the plane of its attached phenyl ring, with an angle of 5.6°.

This fixed, non-planar orientation makes this compound a valuable tool for researchers. In fields like drug design and materials science, controlling the three-dimensional shape of a molecule is paramount as it dictates how the molecule interacts with biological targets or assembles into larger structures. By providing a rigid scaffold, this compound allows for the precise positioning of functional groups in space, which can lead to enhanced selectivity and potency in drug candidates or predictable packing in crystalline materials.

Table 1: Physicochemical and Structural Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol |

| Appearance | White solid |

| Crystal System | Monoclinic |

| Dihedral Angle (between phenyl rings) | 48.9° |

Data sourced from crystallographic studies.

Broad Research Applications in Advanced Organic Synthesis and Beyond

Established Synthetic Routes for this compound

The construction of the this compound scaffold primarily relies on the formation of the biaryl C-C bond, followed or preceded by the introduction of the chloro and carboxyl functionalities.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands as a cornerstone for the synthesis of biphenyls, including this compound. This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. In the context of synthesizing the target molecule, this could involve the coupling of (2-chlorophenyl)boronic acid with 4-bromobenzoic acid or, alternatively, 4-carboxyphenylboronic acid with 1-bromo-2-chlorobenzene.

Research has demonstrated the efficacy of palladium catalysts, such as palladium on carbon (Pd/C), in mediating these transformations. For instance, a multi-kilogram scale synthesis of a biphenyl carboxylic acid derivative was successfully achieved using a Pd/C-mediated Suzuki coupling approach, highlighting its industrial applicability. acs.org The use of Pd/C is often preferred over other palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] due to its lower cost, higher stability, and the production of compounds with lower residual palladium levels. acs.org

The reaction conditions for Suzuki-Miyaura coupling are crucial for achieving high yields. Key parameters that are often optimized include the choice of palladium catalyst, the base, the solvent system, and the reaction temperature. Common bases used include sodium carbonate (Na₂CO₃) and potassium phosphate (B84403) (K₃PO₄). acs.orggoogle.com The solvent system often consists of a mixture of an organic solvent and water, such as methanol (B129727)/water or toluene. acs.orgtaylorfrancis.com

A miniaturized approach for Suzuki-Miyaura reactions has also been developed using droplet microarrays, allowing for the synthesis of a large library of biphenyl compounds at the nanoliter scale. nih.govresearchgate.net This high-throughput method demonstrates the versatility and adaptability of this powerful cross-coupling reaction.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 64% | acs.org |

| 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd/C | Na₂CO₃ | MeOH/H₂O | Improved | acs.org |

| 4-Bromophenylacetic acid | Phenylboronic acid | Palladium catalyst | - | NMP | - | researchgate.net |

| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | - | - | google.com |

This table is illustrative and may not directly correspond to the synthesis of this compound but demonstrates the general conditions and components of the Suzuki-Miyaura reaction for similar structures.

Direct Chlorination and Subsequent Carboxylation Reactions

Another synthetic avenue involves the direct chlorination of a biphenyl precursor followed by carboxylation, or vice-versa. The direct chlorination of aromatic compounds can be challenging due to issues with regioselectivity. However, methods for the chlorination of aromatic carboxylic acid esters have been reported. For example, a process for producing aromatic carboxylic acid chlorides from their corresponding methyl esters involves heating the ester in the presence of gaseous chlorine. google.com This acid chloride could then potentially be hydrolyzed to the carboxylic acid and the biphenyl scaffold chlorinated in a separate step.

A more direct approach involves the decarboxylative halogenation of aryl carboxylic acids. A general catalytic method for the direct decarboxylative chlorination of (hetero)aryl carboxylic acids has been developed using a copper catalyst. princeton.edu This strategy leverages an aryl radical intermediate that can be trapped by a chlorine source. princeton.edu This method offers a unified approach to access various aryl halides from readily available carboxylic acids. princeton.edu

Rearrangement Reactions in Biphenyl Derivative Synthesis

Rearrangement reactions can also be employed in the synthesis of biphenyl derivatives. The Gomberg-Bachmann reaction, for instance, is a classic method for aryl-aryl bond formation that proceeds via a diazonium salt intermediate and involves a radical mechanism. A process for synthesizing 4'-chloro-2-aminobiphenyl, a precursor that could potentially be converted to this compound, utilizes a Gomberg-Bachmann type reaction. patsnap.com This involves the diazotization of p-chloroaniline followed by reaction with aniline (B41778) under alkaline conditions. patsnap.com

The benzilic acid rearrangement offers a method for converting 1,2-diketones into α-hydroxy carboxylic acids, which can sometimes be adapted for the synthesis of aryl carboxylic acids. libretexts.org While not a direct route to this compound, it represents a class of rearrangements that can be synthetically useful for introducing a carboxylic acid group. libretexts.org

Oxidative Approaches for Carboxylic Acid Introduction

Oxidative methods provide an alternative for introducing the carboxylic acid functionality onto the biphenyl core. One such approach is the palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as a carbonyl source. nih.gov This reaction can lead to the formation of hydroxy-biphenylcarboxylic acids. nih.gov

Another strategy involves the oxidation of a pre-existing functional group. For example, an aryl methyl ketone can be oxidized to the corresponding aryl carboxylic acid. organic-chemistry.org This would require the initial synthesis of a 2'-chloro-4-acetylbiphenyl precursor. Various metal-free oxidative cleavage reactions of ketones and other functional groups to yield carboxylic acids have also been reported. organic-chemistry.org

Synthesis of Advanced Derivatives and Analogues of this compound

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including hydrazides and hydrazones, which are of interest in medicinal chemistry.

Hydrazide and Hydrazone Derivatives

The synthesis of hydrazide derivatives from this compound typically involves a two-step process. First, the carboxylic acid is converted to its corresponding ester, often a methyl or ethyl ester, through Fischer esterification using an alcohol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) to yield the 2'-chloro-biphenyl-4-carbohydrazide. emanuscript.techresearchgate.net

These hydrazides can be further elaborated into hydrazone derivatives by condensation with various aldehydes or ketones. libretexts.org The reaction is usually carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. researchgate.netresearchgate.net This reaction provides a straightforward method to introduce a wide range of substituents onto the biphenyl scaffold, allowing for the generation of diverse chemical libraries for further investigation. nih.gov

Table 2: Synthesis of Biphenyl-4-carbohydrazide and Hydrazone Derivatives

| Starting Material | Reagents | Product | Reference |

| Biphenyl-4-carboxylic acid | 1. Methanol, H₂SO₄2. Hydrazine hydrate | Biphenyl-4-carbohydrazide | researchgate.net |

| Biphenyl-4-carbohydrazide | Aromatic aldehyde, Glacial acetic acid | Biphenyl-4-carboxylic acid hydrazone | researchgate.net |

| Pyrazinamide | 1. Hydrolysis, Esterification2. Hydrazine hydrate | Pyrazinoic acid hydrazide | emanuscript.tech |

| Pyrazinoic acid hydrazide | Substituted aromatic aldehydes | Pyrazine carbohydrazide (B1668358) derivatives | emanuscript.tech |

| Biphenyl-4-carbohydrazide | (2,5-dimethoxyphenyl)methylidene | N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide | researchgate.net |

| Biphenyl-4-carbohydrazide | (4-fluorophenyl)methylidene | N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | researchgate.net |

This table illustrates the general synthetic pathway for hydrazide and hydrazone formation from a biphenyl carboxylic acid core.

Azetidinone Amide Formations

The synthesis of β-lactam (azetidinone) rings is a cornerstone of medicinal chemistry. The biphenyl-4-carboxylic acid framework can be incorporated into these structures. A key synthetic route involves the initial conversion of the carboxylic acid to its corresponding hydrazide. This intermediate then serves as a precursor for building the azetidinone ring.

The established methodology involves reacting a biphenyl-4-carboxylic acid hydrazide with various aromatic aldehydes to produce Schiff bases (benzylidene-hydrazides). researchgate.net These intermediates undergo a cyclocondensation reaction with chloroacetyl chloride in the presence of a base like triethylamine. This step forms the four-membered azetidinone ring, yielding products such as Biphenyl-4-carboxylic acid ((3-chloro-2-(substituted phenyl)-4-oxo-azetidin-1-yl)-amides. researchgate.net The reaction proceeds via the formation of a ketene (B1206846) from chloroacetyl chloride and the base, which then undergoes a [2+2] cycloaddition with the imine bond of the Schiff base. researchgate.net

Table 1: Synthesis of Azetidinone Amides

| Reactant 1 | Reactant 2 | Reagent | Product Type |

| Biphenyl-4-carboxylic acid (substituted benzylidene)-hydrazide | Chloroacetyl Chloride | Triethylamine | Biphenyl-4-carboxylic acid ((3-chloro-2-(substituted phenyl)-4-oxo-azetidin-1-yl)-amide) |

This interactive table summarizes the key components in the synthesis of azetidinone amides derived from the biphenyl-4-carboxylic acid scaffold.

Tetrazole Functionalizations

Tetrazoles are important functional groups in medicinal chemistry, often used as bioisosteres for carboxylic acids. The synthesis of tetrazole derivatives from this compound can be achieved through established methods. Typically, the carboxylic acid is first converted to a nitrile. This nitrile then undergoes a [2+3] cycloaddition reaction with an azide (B81097) source, commonly sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form the tetrazole ring.

A more direct approach involves the C-H functionalization of a pre-formed tetrazole ring. For instance, N-protected tetrazoles can be deprotonated at the C5 position using a strong base, like a Grignard reagent, to form a stable organomagnesium intermediate. nih.gov This intermediate can then react with various electrophiles to install substituents. nih.gov While lithiated tetrazoles are often unstable, their magnesium counterparts exhibit greater stability, allowing for effective derivatization. nih.gov

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Exploration of Decarboxylation Pathways

The decarboxylation of aromatic carboxylic acids is a fundamental transformation that can proceed through several pathways, especially under thermal conditions. For biphenyl carboxylic acids, studies have shown that thermal decomposition can lead to two primary competing reactions:

Decarboxylation: The removal of the carboxylic acid group to release carbon dioxide and form the corresponding biphenyl derivative (in this case, 2-chlorobiphenyl). acs.org

Ketonization/Cyclization: An intramolecular dehydration and ring-closure reaction to yield a fluorenone derivative. acs.org

Research on similar compounds like biphenyl-2-carboxylic acid has demonstrated that decomposition can yield biphenyl via decarboxylation and fluorenone through cyclization. acs.org The selectivity between these pathways is influenced by temperature and the presence of catalysts. For example, using zinc carboxylate salts can suppress ketonization and favor the decarboxylation pathway. acs.org While decarboxylation is thermodynamically favorable, it often requires high temperatures or enzymatic/catalytic assistance to overcome the kinetic barrier. nih.gov The mechanism can be heterolytic, forming a carbanion intermediate, or homolytic, proceeding through radical intermediates. nih.gov

Investigation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the this compound molecule involves the introduction of an electrophile onto one of the aromatic rings. The reaction mechanism proceeds in two main steps:

Attack on the Electrophile: The π-electrons of one of the aromatic rings act as a nucleophile, attacking the electrophile (E+). This is the rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Restoration of Aromaticity: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Acid-Promoted Cationic Mechanisms in Carboxylic Acid Transformations

In the presence of strong acids, the carboxylic acid group can be activated for further transformations. A notable reaction is the acid-catalyzed intramolecular cyclization of biphenyl-2-carboxylic acid derivatives to form fluorenones. chemrxiv.org This transformation typically proceeds through an acyl-oxygen cleavage.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid (or its ester derivative), which makes the carbonyl carbon more electrophilic. This is followed by an intramolecular electrophilic attack of the activated acyl group onto the adjacent phenyl ring. chemrxiv.org This cyclization is a form of intramolecular Friedel-Crafts acylation. Subsequent loss of a proton restores aromaticity and, after the elimination of a water molecule, yields the fluorenone product. Unexpected parallel mechanisms have been observed in some cases, highlighting the complexity of reactions in strong acid media. chemrxiv.org

X-ray Crystallographic Analysis

X-ray crystallography offers a definitive method for determining the precise atomic arrangement within a crystal. The analysis of this compound reveals a well-defined solid-state structure.

The crystal structure of this compound has been determined using three-dimensional X-ray diffraction data. iucr.org The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/c . iucr.org This space group indicates a centrosymmetric arrangement of the molecules within the crystal lattice.

The unit cell parameters, which define the dimensions of the repeating unit in the crystal, were determined as follows:

| Parameter | Value iucr.org |

| a | 3.94 Å |

| b | 35.81 Å |

| c | 7.61 Å |

| β | 101°6' |

| Z | 4 |

The conformation of the this compound molecule in the solid state is non-planar. The steric hindrance introduced by the chlorine atom at the 2'-position forces the two phenyl rings to adopt a twisted conformation relative to each other. The dihedral angle, which is the angle between the planes of the two phenyl rings, was found to be 48.9° . iucr.org

Furthermore, the carboxyl group is not perfectly coplanar with the phenyl ring to which it is attached. A slight twist is observed, with the angle between the plane of the carboxyl group and the plane of its attached phenyl ring being 5.6° . iucr.org This deviation from planarity is a common feature in substituted biphenyl systems.

The primary intermolecular interaction governing the crystal packing of this compound is hydrogen bonding . The molecules form centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. iucr.org This is a very common and stable motif for carboxylic acids in the solid state. In this arrangement, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the other, and vice versa, creating a characteristic eight-membered ring.

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Spectroscopic techniques are essential for confirming the molecular structure and assessing the purity of a synthesized compound. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide characteristic fingerprints of the functional groups and the electronic environment of the atoms within the molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. As a carboxylic acid, the most prominent features are the broad O-H stretching vibration and the sharp, strong C=O stretching vibration. spectroscopyonline.com

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| Carboxylic Acid O-H | 2500-3300 | A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. spectroscopyonline.com |

| Aromatic C-H | 3000-3100 | Medium to weak sharp absorptions corresponding to the stretching vibrations of the C-H bonds on the two phenyl rings. |

| Carbonyl C=O | 1680-1710 | A very strong and sharp absorption band, indicative of the carbonyl group in a conjugated aromatic carboxylic acid. spectroscopyonline.com |

| Aromatic C=C | 1400-1600 | Several medium to strong bands resulting from the stretching vibrations of the carbon-carbon bonds within the aromatic rings. |

| Carboxylic Acid C-O | 1210-1320 | A strong band associated with the stretching of the C-O single bond of the carboxylic acid group. spectroscopyonline.com |

| C-Cl | 700-800 | A medium to strong absorption corresponding to the stretching vibration of the carbon-chlorine bond. |

| O-H Bend | 900-960 | A broad band corresponding to the out-of-plane bending of the hydrogen-bonded O-H group. spectroscopyonline.com |

The presence of these characteristic peaks provides strong evidence for the structure of this compound. rsc.orgajgreenchem.comnist.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the different types of protons. The most downfield signal is that of the carboxylic acid proton, which is highly deshielded. The aromatic protons appear as a series of multiplets in the aromatic region of the spectrum. libretexts.org

| Proton Type | Chemical Shift (δ, ppm) | Description |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | A broad singlet that is highly deshielded due to the acidic nature of the proton and hydrogen bonding. This signal disappears upon the addition of D₂O. libretexts.org |

| Aromatic (Ar-H) | 7.0 - 8.5 | A complex series of multiplets resulting from the seven protons on the two phenyl rings. The exact splitting pattern depends on the coupling between adjacent protons. rsc.orgresearchgate.net |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically the most deshielded carbon atom.

| Carbon Type | Chemical Shift (δ, ppm) | Description |

| Carbonyl (-C =O) | 165 - 180 | A single peak corresponding to the carbon atom of the carboxylic acid group. |

| Aromatic (Ar-C) | 120 - 150 | Multiple signals for the twelve carbon atoms of the two phenyl rings. The carbon attached to the chlorine atom (C-Cl) and the carbons attached to the other ring will have distinct chemical shifts. rsc.org |

The specific chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra are unique to the structure of this compound and serve as a powerful tool for its identification and purity assessment. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of "this compound". It provides precise information regarding the compound's molecular weight and elemental composition, and its fragmentation patterns offer deep insights into the molecular structure. Various ionization techniques can be employed for the analysis of chlorinated biphenyl derivatives and carboxylic acids, including Electron Ionization (EI) and Electrospray Ionization (ESI). nih.gov

For carboxylic acids like the subject compound, ESI is a particularly gentle ionization method that is generally preferred in the negative ion mode (ESI-). chromforum.org This is because the acidic proton of the carboxylic acid group is readily lost, forming a prominent pseudomolecular ion [M-H]⁻. Analysis in the positive mode may also be possible, yielding adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. uni.lu Anion exchange chromatography coupled with high-resolution mass spectrometry (AIC-HR-MS) has also been shown to be a versatile technique for the analysis of carboxylic acids. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful method for the analysis of polychlorinated biphenyl (PCB) compounds and their derivatives. nih.govupb.ro When using GC-MS, EI is a common ionization source. EI is a higher-energy technique that results in more extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. nih.gov

The molecular formula for "this compound" is C₁₃H₉ClO₂, which corresponds to a monoisotopic mass of approximately 232.0291 Da. High-resolution mass spectrometry (HRMS) would be capable of confirming this exact mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis

Under electron ionization, the molecule undergoes characteristic fragmentation. The fragmentation pathways are influenced by the presence of both the carboxylic acid group and the chlorinated biphenyl core. For aromatic carboxylic acids, prominent fragmentation pathways include the loss of a hydroxyl group (-OH) and the loss of the entire carboxyl group (-COOH). libretexts.orgyoutube.com

The fragmentation of the chlorinated biphenyl structure is dependent on the degree of chlorination. nih.gov Common fragmentation pathways for chlorinated biphenyls include the elimination of a chlorine atom (Cl) or a molecule of hydrogen chloride (HCl). nih.gov The analysis of structurally related polychlorinated biphenyl carboxylic acids has been noted in environmental samples, highlighting the importance of understanding their mass spectrometric behavior. nih.gov

Based on the fragmentation of similar compounds, the following key fragmentation pathways for "this compound" can be anticipated:

Loss of Hydroxyl Radical ([M-OH]⁺): Cleavage of the C-OH bond results in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 17 Da.

Loss of Carboxyl Radical ([M-COOH]⁺): Cleavage of the bond between the phenyl ring and the carboxylic acid group leads to a fragment corresponding to the loss of 45 Da.

Decarboxylation followed by loss of Chlorine ([M-COOH-Cl]⁺): A subsequent fragmentation involving the loss of a chlorine atom from the [M-COOH]⁺ ion.

Loss of HCl ([M-HCl]⁺): Elimination of a hydrogen chloride molecule.

The tables below summarize the predicted mass-to-charge ratios for the molecular ion and its principal fragments, as well as predicted adducts based on data from closely related isomers.

Table 1: Predicted Key Fragments for this compound

| Fragmentation Process | Neutral Loss | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | - | ~232.03 |

| Loss of Hydroxyl Radical [M-OH]⁺ | OH (17 Da) | ~215.03 |

| Loss of Carboxyl Radical [M-COOH]⁺ | COOH (45 Da) | ~187.04 |

Table 2: Predicted Adducts in Mass Spectrometry for Isomeric Chlorobiphenyl Carboxylic Acids Data based on predictions for 4-(3-chlorophenyl)benzoic acid uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 233.03639 |

| [M-H]⁻ | 231.02183 |

| [M+Na]⁺ | 255.01833 |

| [M+K]⁺ | 270.99227 |

| [M+NH₄]⁺ | 250.06293 |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Molecular Optimization and Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of biphenyl (B1667301) derivatives. Methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed for these analyses. tandfonline.comresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted biphenyls, a key structural parameter is the dihedral angle between the two phenyl rings, which is influenced by the nature and position of substituents. rsc.orgnih.gov In the case of 2'-Chloro-biphenyl-4-carboxylic acid, the chlorine atom at the 2' position introduces steric hindrance, which is expected to cause a significant twist between the phenyl moieties.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).

The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. schrodinger.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited. nih.gov

For the related compound Biphenyl-4-carboxylic acid (BCA), DFT calculations have determined the HOMO-LUMO energies. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Related Biphenyl Compound

| Property | Value (eV) |

|---|---|

| EHOMO | -6.61 |

| ELUMO | -1.97 |

| Energy Gap (ΔE) | 4.64 |

Data derived from studies on Biphenyl-4-carboxylic acid. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. It maps regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net In a molecule like this compound, the MESP would likely show a negative potential around the oxygen atoms of the carboxylic group and a positive potential near the carboxylic hydrogen atom. researchgate.net

Vibrational frequency analysis, performed computationally, predicts the frequencies of molecular vibrations. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. nih.govmdpi.com DFT calculations are a standard method for obtaining reliable harmonic vibrational frequencies. nih.gov

A study on Biphenyl-4-carboxylic acid (BCA) used DFT calculations to assign its vibrational modes. tandfonline.comresearchgate.net Key assignments include the C=O stretching of the carboxylic acid group and various C-H and ring stretching modes. This comparative approach between theoretical and experimental spectra provides confident assignments for the fundamental vibrations of the molecule. tandfonline.comresearchgate.net

Table 2: Selected Vibrational Frequencies for a Related Biphenyl Compound (BCA)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3580 | 3575 |

| C=O Stretch | 1720 | 1725 |

| C-C Ring Stretch | 1607 | 1608 |

| C-O Stretch | 1320 | 1322 |

Data derived from studies on Biphenyl-4-carboxylic acid. tandfonline.com

Molecular Modeling and Interaction Dynamics

Molecular modeling techniques are used to simulate how a molecule interacts with its environment, including other molecules or biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and mode of interaction between a ligand and a biological target, such as a protein or enzyme. nih.gov The simulation calculates a docking score, which estimates the binding free energy; a more negative score typically indicates a stronger binding interaction. nih.gov

While specific docking studies on this compound are not detailed in the provided search results, studies on the parent compound, Biphenyl-4-carboxylic acid (BCA), have shown its potential as an antifungal agent. tandfonline.comresearchgate.net BCA was docked into the active sites of fungal proteins, specifically phytase and succinate (B1194679) dehydrogenase, revealing plausible binding modes and interactions that could account for its observed activity against Aspergillus niger. tandfonline.com Such studies suggest that substituted biphenyl carboxylic acids can be evaluated as inhibitors for various biological targets.

Energy framework analysis is a method used to investigate the intermolecular interactions within a crystal lattice. It calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors in the crystal structure. mdpi.comajchem-b.com This analysis, often performed with software like CrystalExplorer, provides a visual representation of the crystal's supramolecular architecture, highlighting the dominant forces responsible for the crystal packing. mdpi.com

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Computational chemistry provides powerful tools to understand the intricate details of molecular structure and bonding. Among these, Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are pivotal in elucidating the subtle forces that govern molecular conformations and interactions. While specific studies focusing exclusively on this compound are not prevalent in the reviewed literature, the principles of these methods can be applied to understand its behavior.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method used to visualize and identify non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial in determining the three-dimensional structure and reactivity of molecules. chemtools.org This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient region. chemtools.org

For this compound, NCI analysis would be instrumental in understanding the intramolecular interactions that dictate the torsional angle between the two phenyl rings. The presence of the chlorine atom at the 2'-position introduces significant steric and electrostatic effects. NCI plots could visualize potential repulsive steric interactions between the chlorine atom and the hydrogen atom at the 2-position of the other ring, as well as any weak attractive interactions. Furthermore, the analysis could reveal intramolecular hydrogen bonding between the carboxylic acid group and the chlorine atom, or other parts of the molecule, which would influence its preferred conformation. In a condensed phase, NCI analysis can also shed light on intermolecular interactions, such as the formation of hydrogen-bonded dimers through the carboxylic acid moieties and other weaker interactions involving the aromatic rings and the chlorine substituent. bohrium.com The color-coding of the NCI surfaces provides additional insight, with blue indicating strong attractive interactions (like hydrogen bonds), green representing weak van der Waals interactions, and red indicating repulsive steric clashes. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the definition and characterization of atoms and chemical bonds. wikipedia.orgwiley-vch.de QTAIM analysis identifies critical points in the electron density, which are classified as nuclear attractors, bond critical points (BCPs), ring critical points, and cage critical points. wiley-vch.de The properties of the electron density at these critical points provide quantitative information about the nature of chemical bonds and interactions. amercrystalassn.org

In the context of this compound, QTAIM would define the atoms within the molecule and characterize the covalent bonds (e.g., C-C, C-H, C-Cl, C=O, C-O, O-H) through the analysis of their respective BCPs. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. A high value of ρ indicates a strong bond, while the sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), which are typical of ionic bonds, hydrogen bonds, and van der Waals interactions. muni.cz

A key application of QTAIM to this molecule would be the investigation of the inter-ring C-C bond and any potential intramolecular non-covalent bonds. For instance, a bond path between the chlorine atom and a nearby hydrogen atom would provide evidence for an intramolecular hydrogen bond and allow for its strength to be estimated. muni.cz The planarity of the biphenyl system in its crystalline form has been a subject of theoretical investigation, where QTAIM has been used to analyze intramolecular and intermolecular contacts that stabilize the crystal structure. nih.gov For this compound, QTAIM could similarly elucidate the nature of the forces governing its solid-state architecture.

| Computational Method | Application to this compound | Key Insights |

| Non-Covalent Interaction (NCI) Analysis | - Visualization of intramolecular steric and electrostatic interactions.- Identification of potential intramolecular hydrogen bonds.- Analysis of intermolecular packing forces in the solid state. | - Understanding the preferred torsional angle between the phenyl rings.- Elucidating the role of the chlorine substituent and carboxylic acid group in directing molecular conformation and crystal packing. |

| Quantum Theory of Atoms in Molecules (QTAIM) | - Quantitative characterization of covalent bonds.- Identification and characterization of non-covalent intramolecular and intermolecular bonds (e.g., hydrogen bonds).- Partitioning of molecular properties into atomic contributions. | - Detailed description of the electronic nature of all chemical bonds.- Unambiguous identification of stabilizing and destabilizing interactions within the molecule and in the crystal lattice. |

Prediction and Elucidation of Reaction Mechanisms and Kinetics

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. The prediction and elucidation of its reaction mechanisms and kinetics can be inferred from studies on related biphenyl carboxylic acids and general principles of organic chemistry.

Reaction Mechanisms

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, typically involving nucleophilic acyl substitution. libretexts.org The general mechanism involves the activation of the carbonyl group, followed by nucleophilic attack and subsequent loss of a leaving group.

Esterification: In the presence of an alcohol and an acid catalyst, this compound would undergo Fischer esterification. The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. A series of proton transfers then facilitates the elimination of water as a leaving group to form the corresponding ester. libretexts.org

Formation of Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid into the more reactive acid chloride. The mechanism with SOCl₂ involves the attack of the carboxylic acid oxygen on the sulfur atom, leading to the formation of a chlorosulfite intermediate which is a better leaving group. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride with the release of SO₂ and HCl gases. libretexts.org

Amide Formation: Direct reaction with an amine is generally slow due to the formation of a stable ammonium (B1175870) carboxylate salt. However, amides can be formed by heating this salt to drive off water, or more efficiently by first converting the carboxylic acid to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). With DCC, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. libretexts.org

Decarboxylation: The decomposition of biphenyl carboxylic acids can proceed via decarboxylation to form biphenyl, or through dehydration and ring-closure to yield fluorenone. acs.org The relative rates of these competing pathways are temperature-dependent.

Reaction Kinetics

The rate of this reaction is influenced by the nature of the substituent on the biphenyl ring and the polarity of the solvent. For a series of 4'-substituted biphenyl-4-carboxylic acids, the reaction rates have been correlated using the Hammett equation, which relates reaction rates to substituent constants. rsc.orgcore.ac.uk It is expected that the 2'-chloro substituent in this compound would influence the reaction kinetics through a combination of electronic and steric effects. The electron-withdrawing nature of the chlorine atom would likely increase the acidity of the carboxylic acid, potentially increasing the rate of reactions where proton transfer is a key step. However, the steric bulk of the chlorine atom in the ortho position of one ring could hinder the approach of reactants, thereby decreasing the reaction rate.

The table below summarizes kinetic data for the reaction of the parent biphenyl-4-carboxylic acid with diazodiphenylmethane (B31153) in different alcohols at 30°C. This provides a baseline for understanding the reactivity of this class of compounds.

| Solvent (Alcohol) | Rate Constant (k / l mol⁻¹ min⁻¹) at 30°C for Biphenyl-4-carboxylic acid |

| Methanol (B129727) | 0.490 |

| Ethanol (B145695) | 0.335 |

| Propan-1-ol | 0.290 |

| Propan-2-ol | 0.145 |

| Butan-1-ol | 0.285 |

| Butan-2-ol | 0.160 |

| 2-Methylpropan-1-ol | 0.200 |

Data extracted from studies on the kinetics of reactions of biphenyl-4-carboxylic acids with diazodiphenylmethane. rsc.org

It is important to note that the presence of the 2'-chloro substituent would cause deviations from these values. A detailed kinetic study of this compound would be necessary to quantify the precise impact of this substituent on reaction rates.

Biological and Biomedical Research Applications

Investigation of Biological Activities

The biological activity of a compound is determined by its interaction with cellular and molecular targets. The following sections review the available research on the specific biological activities of 2'-Chloro-biphenyl-4-carboxylic acid.

Studies in Proteomics Research

Proteomics, the large-scale study of proteins, is a critical tool for understanding the mechanism of action of chemical compounds. A thorough review of existing scientific literature indicates a lack of specific studies investigating the effects of this compound within the field of proteomics. While a related isomer, 4'-Chloro-biphenyl-4-carboxylic acid, is commercially available as a biochemical for proteomics research, no detailed studies or data on its specific applications or findings have been published. scbt.com

Exploration of Anti-Inflammatory Potential

The biphenyl-4-carboxylic acid scaffold is present in several known anti-inflammatory drugs. ajgreenchem.comnih.gov However, specific research dedicated to the anti-inflammatory potential of this compound is not readily found in the current body of scientific literature. Studies have been conducted on various derivatives, such as biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides, which have shown significant anti-inflammatory activity in research models. nih.govresearchgate.net Despite this, these findings are not directly applicable to the parent compound, and dedicated studies on this compound are required to ascertain its specific properties.

Modulation of Cellular Pathways

The ability of a compound to modulate cellular pathways is fundamental to its potential as a therapeutic agent. At present, there is a lack of published research specifically detailing the modulation of any cellular pathways by this compound.

Antimicrobial Activity Evaluation

The search for novel antimicrobial agents is a global health priority. The following sections outline the extent of research into the efficacy of this compound against microbial pathogens.

Proposed Mechanisms of Antimicrobial Action

While specific mechanistic studies on the antimicrobial action of this compound are not extensively detailed in the available literature, the proposed mechanisms can be inferred from the broader classes of compounds to which it belongs: carboxylic acids and biphenyl (B1667301) derivatives.

The antimicrobial properties of carboxylic acids are generally attributed to two primary mechanisms. One significant mechanism is the disruption of the microbial cell membrane. nih.gov The lipophilic nature of the acid allows it to permeate the cell membrane, leading to increased permeability and damage that can ultimately cause cell lysis. nih.gov Another proposed mechanism involves the dissociation of the carboxylic acid within the neutral pH of the cell's cytoplasm. This releases protons and carboxylate anions. The accumulation of these anions inside the cell can increase the internal ionic strength, potentially inhibiting essential metabolic enzymes and disrupting cellular processes. nih.gov

Furthermore, derivatives of biphenyl compounds have been synthesized and evaluated for their antimicrobial activities. nih.gov For instance, certain thiazolidinone derivatives, which can incorporate a biphenyl moiety, exhibit antibacterial activity that is dependent on the specific substitutions on the aromatic rings. researchgate.net These findings suggest that the antimicrobial action of compounds like this compound may stem from a combination of cell membrane damage induced by the carboxylic acid group and the inhibition of crucial intracellular targets by the biphenyl structure.

Anticancer Activity Research

The biphenyl carboxylic acid scaffold is a subject of significant interest in oncology research, with studies exploring its direct cytotoxic effects and its interactions with key cancer-related molecular targets.

In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., Breast Cancer Cells)

Biphenyl carboxylic acid derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines in laboratory settings. Research has particularly focused on their efficacy against breast cancer cells. ajgreenchem.com

In one study, a library of biphenyl carboxylic acid molecules was synthesized and tested for anticancer activity against MCF-7 and MDA-MB-231 human breast cancer cell lines. ajgreenchem.com The results, which used Tamoxifen as a standard reference, showed that some of these synthetic derivatives possess significant antiproliferative capabilities. ajgreenchem.com For example, an unsubstituted derivative (compound 3a) showed good activity against both MCF-7 and MDA-MB-231 cells. ajgreenchem.com The presence of a chlorine substituent on the biphenyl structure is also noted for its contribution to cytotoxic properties in other related scaffolds. nih.gov Polychlorinated biphenyls (PCBs) have been shown to induce apoptosis in MDA-MB-231 breast cancer cells at certain concentrations. plos.org

The following table summarizes the in vitro anticancer activity of selected biphenyl carboxylic acid derivatives against breast cancer cell lines, as reported in a study by an Asian Journal of Green Chemistry. ajgreenchem.com

| Compound | Target Cell Line | IC₅₀ Value (µM) | Standard Reference |

|---|---|---|---|

| Compound 3a (unsubstituted) | MCF-7 | 10.14 ± 2.05 | Tamoxifen |

| Compound 3a (unsubstituted) | MDA-MB-231 | 10.78 ± 2.58 | Tamoxifen |

| Compound 3j (benzyloxy substituted) | MCF-7 | 9.92 ± 0.97 | Tamoxifen |

| Compound 3j (benzyloxy substituted) | MDA-MB-231 | 9.54 ± 0.85 | Tamoxifen |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Computational Studies on Binding Interactions with Cancer-Related Receptors (e.g., Estrogen Receptor Alpha)

Computational modeling and docking studies provide valuable insights into how biphenyl derivatives may exert their anticancer effects at a molecular level. A key target in hormone-receptor-positive breast cancer is the estrogen receptor alpha (ERα). mdpi.com The binding of ligands to this receptor can modulate its activity, influencing cancer cell growth and proliferation. mdpi.com

Research has shown that certain polychlorinated biphenyls (PCBs) are capable of binding to the ERα isoform. nih.gov Docking simulations of other related compounds, such as bisphenol A (BPA) derivatives, have also been performed to understand their interactions with estrogen receptors. nih.govmdpi.com These studies suggest that biphenyl-like structures can fit into the ligand-binding domain of the receptor. nih.gov

Molecular docking analyses of other potential ERα antagonists identify key amino acid residues crucial for binding, such as Arg394 and Glu353. mdpi.com Computational studies on biphenyl carboxylic acids have utilized visualization tools like Pymol and Biovia Discovery Studio to analyze these binding interactions. ajgreenchem.com While direct computational studies on this compound are not specified, the data from related chlorinated and biphenyl compounds strongly suggest its potential to interact with cancer-related receptors like ERα, a hypothesis that warrants further investigation.

Role as Precursors and Intermediates in Pharmaceutical Synthesis

Biphenyl carboxylic acids, including chlorinated variants, are recognized as highly important intermediates in the synthesis of a diverse range of pharmaceutical products. ajgreenchem.comgoogle.com Their structural framework serves as a versatile building block for constructing more complex, biologically active molecules. researchgate.net

These compounds are particularly crucial in the production of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. google.com The synthesis of biphenyl-4-carboxylic acid derivatives is also a key step in creating new anti-inflammatory drugs. researchgate.net For example, well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and Flurbiprofen are derived from a biphenyl carboxylic acid structure. ajgreenchem.com

The synthetic utility of this class of compounds is broad. They are used to prepare biphenyl diazole derivatives and various amides, hydrazides, and hydrazones that are evaluated for a spectrum of therapeutic activities, including antimicrobial and anticancer effects. nih.govchemicalbook.comresearchgate.net The process for preparing these derivatives often involves well-established chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, which efficiently links substituted boronic acids to form the core biphenyl structure. ajgreenchem.com

Environmental Fate and Degradation Studies

Anaerobic Degradation Pathways of Biphenyl (B1667301) Carboxylic Acids

Under anaerobic conditions, such as those found in sediments and flooded soils, microbial communities play a crucial role in the breakdown of aromatic compounds. The degradation of biphenyl and its derivatives often initiates through carboxylation, a process that adds a carboxylic acid group to the aromatic ring, making the molecule more amenable to further microbial attack.

Research on the anaerobic degradation of biphenyl has consistently identified biphenyl-4-carboxylic acid as a key intermediate metabolite. This initial carboxylation step is a common strategy employed by anaerobic microorganisms to activate the stable biphenyl molecule for subsequent degradation. While direct studies on the anaerobic degradation of 2'-Chloro-biphenyl-4-carboxylic acid are limited, the established pathways for biphenyl suggest that the degradation of this chlorinated counterpart would likely involve initial transformations of the chlorinated biphenyl structure.

The primary anaerobic transformation of chlorinated biphenyls is reductive dechlorination. In this process, anaerobic microorganisms replace chlorine atoms on the biphenyl rings with hydrogen atoms. This typically occurs in a stepwise manner, with highly chlorinated biphenyls being converted to less chlorinated congeners. Therefore, a plausible initial step in the anaerobic degradation of this compound would be the reductive dechlorination of the chlorine atom at the 2'-position, yielding biphenyl-4-carboxylic acid.

The subsequent degradation of biphenyl-4-carboxylic acid under anaerobic conditions would then proceed through the cleavage of the biphenyl rings. Another potential, though less documented, anaerobic transformation for aromatic carboxylic acids is decarboxylation, where the carboxylic acid group is removed, which in the case of biphenyl-4-carboxylic acid would lead to the formation of biphenyl.

Table 1: Potential Key Metabolites in the Anaerobic Degradation of this compound

| Precursor Compound | Potential Transformation | Key Metabolite |

| This compound | Reductive Dechlorination | Biphenyl-4-carboxylic acid |

| Biphenyl-4-carboxylic acid | Decarboxylation | Biphenyl |

This table presents potential metabolites based on established anaerobic degradation pathways of related compounds.

The microbial communities responsible for the anaerobic degradation of biphenyl carboxylic acids are diverse and include various fermenting, syntrophic, and respiring bacteria. The initial reductive dechlorination of chlorinated biphenyls is carried out by specific groups of anaerobic bacteria that can utilize these compounds as electron acceptors in a process known as dehalorespiration.

Following dechlorination to biphenyl-4-carboxylic acid, further degradation involves the dearomatization and cleavage of the biphenyl rings. This is a complex process that requires the concerted action of several different microbial groups. The degradation of the non-chlorinated biphenyl-4-carboxylic acid would likely proceed through pathways established for biphenyl, involving ring-opening and subsequent metabolism to simpler organic acids and eventually to methane and carbon dioxide under methanogenic conditions.

The position of the chlorine substituent can significantly influence the rate and pathway of degradation. The chlorine atom at the 2'- (ortho) position may present steric hindrance, potentially affecting the initial enzymatic attack. However, anaerobic reductive dechlorination is known to effectively remove chlorine atoms from various positions on the biphenyl rings.

Role in Bioremediation Strategies

The microbial degradation of chlorinated biphenyls is a cornerstone of bioremediation strategies for contaminated sites. The sequential anaerobic-aerobic treatment is a particularly effective approach. nih.gov Anaerobic conditions promote the reductive dechlorination of highly chlorinated biphenyls to less chlorinated forms, which are then more susceptible to aerobic degradation. nih.govtandfonline.com

In the context of this compound, its anaerobic degradation to biphenyl-4-carboxylic acid represents a detoxification step, as the removal of chlorine generally reduces the toxicity and persistence of the compound. The resulting biphenyl-4-carboxylic acid is more amenable to complete mineralization by a broader range of microorganisms.

Bioremediation strategies can involve biostimulation, where the growth and activity of indigenous dechlorinating microorganisms are enhanced by adding nutrients or electron donors, or bioaugmentation, which involves the introduction of specific microbial cultures with known dechlorinating capabilities. The understanding of the degradation pathways and the key microbial players is essential for the design and implementation of effective bioremediation technologies for sites contaminated with chlorinated biphenyl derivatives. The transformation of these compounds into less harmful substances highlights the potential of harnessing natural microbial processes for environmental cleanup. wikipedia.orgnih.gov

Analytical Chemistry Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 2'-Chloro-biphenyl-4-carboxylic acid from complex mixtures, enabling its precise measurement. The choice between liquid and gas chromatography is primarily dictated by the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of aromatic carboxylic acids like this compound. Reversed-phase HPLC, typically using a C18 stationary phase, is effective for separation. The mobile phase composition, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, is optimized to achieve adequate retention and resolution.

Due to the acidic nature of the carboxyl group, it is common practice to add a small amount of acid, such as formic or acetic acid, to the mobile phase. reddit.com This suppresses the ionization of the carboxylic acid, forcing it into its more non-polar, protonated form, which results in better retention and improved peak symmetry on the non-polar stationary phase. reddit.com The biphenyl (B1667301) ring system of the molecule contains a strong chromophore, making it highly suitable for detection by a UV detector. This allows for sensitive and reliable quantification based on the compound's absorbance of UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying compounds, particularly in complex biological matrices for metabolite analysis. However, the direct analysis of polar, non-volatile compounds like this compound by GC-MS is challenging. acs.org Its high polarity and low volatility prevent it from being easily vaporized and passed through the GC column. acs.org

To overcome this limitation, a derivatization step is essential. acs.orglmaleidykla.lt This involves chemically modifying the carboxylic acid group to create a less polar and more volatile derivative, typically an ester. acs.orgnih.gov For instance, esterification with an alcohol converts the carboxylic acid into a corresponding ester that is thermally stable and suitable for GC analysis. nih.govnih.gov Once separated by the gas chromatograph, the derivative is ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for definitive identification and quantification. acs.org

Derivatization Strategies for Enhanced Detection and Characterization

Derivatization is a critical strategy in the analysis of carboxylic acids, not only to enable GC analysis but also to significantly enhance detection sensitivity and selectivity in both GC-MS and LC-MS. nih.gov

Several chemical modification strategies are employed to alter the physicochemical properties of the carboxylic acid group.

Esterification : This is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.com This process reduces polarity and increases volatility, making it a standard procedure for preparing carboxylic acids for GC-MS analysis. acs.orgnih.gov Methyl esters are commonly prepared due to their favorable chromatographic properties. nih.gov

Amide Formation : Amides are synthesized through the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent that activates the carboxyl group. numberanalytics.comnumberanalytics.comnih.gov This approach is highly versatile for LC-MS, as the amine reagent can be designed to include a tag that improves ionization or chromatographic retention. nih.govnih.gov

Acyl Hydrazide Formation : Carboxylic acids can be converted to acyl hydrazides by reacting them with hydrazine (B178648) or a substituted hydrazine. nih.govresearchgate.netosti.gov This reaction typically requires the pre-activation of the carboxylic acid to an ester or acyl chloride. researchgate.netrjptonline.org The resulting hydrazide derivative can be tailored for enhanced detection. nih.govnih.gov

Specific reagents have been developed to tag carboxylic acids, thereby improving their analytical characteristics.

2-Hydrazinoquinoline (HQ) : This reagent reacts with activated carboxylic acids to form hydrazides. nih.govumn.edu The quinoline (B57606) moiety in the HQ derivative is readily protonated, providing a permanent positive charge that greatly enhances the response in positive-ion electrospray mass spectrometry (ESI-MS). nih.govumn.edu This derivatization improves both chromatographic behavior and ionization efficiency. umn.edu

4-Bromo-N-methylbenzylamine (4-BNMA) : This secondary amine is used to convert carboxylic acids into amides. nih.govdtu.dk The derivatization with 4-BNMA introduces two key features: a phenyl group that enhances retention in reversed-phase chromatography and a bromine atom. nih.govresearchgate.net The characteristic isotopic pattern of bromine (79Br and 81Br) provides a unique signature in the mass spectrum, facilitating the identification of derivatized molecules. nih.govdtu.dkresearchgate.net

p-Dimethylaminophenacyl Bromide (DmPABr) : This reagent labels carboxylic acids by forming a phenacyl ester. acs.orgnih.gov The incorporated dimethylamino group is easily protonated, making the derivative highly responsive in positive-ion LC-ESI-MS. acs.orgresearchgate.netlongdom.org This method is particularly useful for trace analysis in biological fluids. mdpi.com Isotope-coded versions of DmPABr are also available, allowing for precise relative and absolute quantification in metabolomics research. acs.orgnih.gov

Interactive Table: Comparison of Derivatization Reagents for Carboxylic Acid Analysis

| Reagent | Functional Group Targeted | Reaction Product | Key Features for Analysis | Primary Application |

| 2-Hydrazinoquinoline (HQ) | Carboxylic Acid (activated) | Acyl Hydrazide | Introduces a quinoline group for enhanced positive ionization in ESI-MS. nih.govumn.edu | LC-MS |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Amide | Incorporates a bromine atom with a distinct isotopic pattern for easy identification in MS; phenyl group improves RP-HPLC retention. nih.govdtu.dkresearchgate.net | LC-MS |

| Dimethylaminophenacyl Bromide (DmPABr) | Carboxylic Acid | Ester | Adds a dimethylamino group for enhanced positive ionization in ESI-MS; isotope-coded versions available for quantitative studies. acs.orgnih.govlongdom.org | LC-MS |

A primary challenge in the mass spectrometric analysis of carboxylic acids is their tendency to ionize poorly or form adducts, especially in the commonly used positive-ion mode. nih.govunl.edu While they can be analyzed in negative-ion mode, this mode is often less sensitive and more prone to background interference. unl.edu

Derivatization provides a robust solution by fundamentally altering the molecule's ionization properties. nih.govresearchgate.net The strategies described above employ a "charge-tagging" or "charge-reversal" approach, where the neutral or acidic analyte is converted into a derivative with a basic site that is readily protonated or a moiety that carries a permanent positive charge. nih.govnih.govresearchgate.net

This chemical modification allows the analysis to be performed in the positive-ion mode, which is generally more sensitive and stable in ESI-MS. nih.gov The improvement in signal intensity can be dramatic, with reports of sensitivity enhancements ranging from 10-fold to over 1000-fold depending on the analyte and the derivatization reagent used. nih.govlongdom.orgresearchgate.net Furthermore, the specific mass and fragmentation pattern of the derivatization tag can be used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which provides exceptional selectivity and reduces chemical noise, leading to lower detection limits and more reliable quantification. nih.govnih.govresearchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways with Green Chemistry Principles

The synthesis of biphenyl (B1667301) carboxylic acids, including the chlorinated analogue, has traditionally relied on established methods like the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comajgreenchem.com This reaction, which couples an aryl boronic acid with an aryl halide, is highly efficient for creating the core biphenyl structure. ajgreenchem.comajgreenchem.com However, future research must prioritize the integration of green chemistry principles to minimize the environmental impact of such syntheses. chemistryjournals.net The goal is to develop processes that are not only efficient but also sustainable, reducing waste and avoiding hazardous materials. chemistryjournals.net

Key areas for future development include:

Aqueous Reaction Media: Moving away from traditional organic solvents towards water is a primary goal of green chemistry. Research has demonstrated the feasibility of conducting Suzuki-Miyaura couplings in aqueous systems, sometimes facilitated by water-soluble catalysts. researchgate.nettandfonline.com A study on a water-soluble fullerene-supported palladium nanocatalyst showed high yields for biphenyl carboxylic acid synthesis at room temperature in pure water, with the catalyst being recyclable up to five times without a significant drop in yield. researchgate.net

Catalyst Innovation and Recycling: The development of highly active and recyclable catalysts is crucial. This includes designing heterogeneous catalysts or modifying homogeneous catalysts to allow for easy separation and reuse, as seen in biphasic systems where the catalyst is retained in one phase while the product moves to another. scirp.org Research into palladium on carbon (Pd/C) catalysts for Suzuki couplings in aqueous methanol (B129727) has also shown promise for producing high yields with low residual palladium in the final product. tandfonline.com

One-Pot and Multi-Component Reactions: Simplifying synthetic sequences by combining multiple steps into a single "one-pot" procedure reduces solvent use, energy consumption, and waste generation. nih.gov Future pathways could aim to combine the biphenyl formation and functional group manipulations in a single, streamlined process. escholarship.org

Alternative Energy Sources: Investigating the use of alternative energy sources like microwave irradiation or ultrasound could lead to faster reaction times and lower energy consumption compared to conventional heating methods.

By focusing on these green chemistry principles, novel synthetic routes can be developed that are not only environmentally responsible but also potentially more cost-effective and efficient for the large-scale production of 2'-Chloro-biphenyl-4-carboxylic acid. chemistryjournals.netescholarship.org

Deeper Mechanistic Understanding of Biological Interactions

While various biphenyl derivatives are known to possess a wide range of biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—the specific mechanisms of action for this compound are not well-defined. ajgreenchem.comnih.gov A deeper understanding of its interactions at the molecular and cellular levels is critical for any potential therapeutic or biotechnological application.

Future research should focus on:

Target Identification and Validation: The primary goal is to identify the specific proteins, enzymes, or receptors with which this compound interacts. The structural similarity to other biologically active biphenyls suggests potential targets. For instance, some biphenyl carboxylic acids have been shown through in silico docking studies to interact with the estrogen receptor alpha. ajgreenchem.com Another related compound, brequinar, inhibits the enzyme dihydroorotate (B8406146) dehydrogenase, a key player in pyrimidine (B1678525) biosynthesis. nih.gov Systematic screening against a panel of known drug targets could reveal its primary mode of action.

Metabolic Pathway Elucidation: As a chlorinated biphenyl, the compound is related to polychlorinated biphenyls (PCBs), which undergo complex metabolism in biological systems. nih.gov It is crucial to understand how this compound is metabolized, whether it is a final metabolite or an intermediate, and what its downstream products are. This involves studying its biotransformation by key enzyme families like cytochrome P-450. nih.gov

Cellular and Molecular Response: Investigating the downstream effects following target binding is essential. This includes analyzing changes in gene expression, protein activity, and cellular signaling pathways. Understanding how the molecule affects processes like cell proliferation, apoptosis, or inflammation will provide a complete picture of its biological profile. nih.gov The carboxylic acid group is known to be relatively unreactive in biological systems unless it is first activated, often by ATP, to form a high-energy acyl phosphate (B84403) or acyl adenylate, which can then react with nucleophiles. libretexts.org Determining if such activation occurs is a key step in understanding its mechanism.

A thorough mechanistic investigation will clarify the compound's potential efficacy and guide its development for specific applications.

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The ability to detect and quantify this compound at trace levels in complex environmental and biological samples is fundamental for both research and potential regulatory monitoring. As a chlorinated biphenyl derivative, it falls into a class of compounds for which robust analytical methods have been developed, though continuous improvement is needed. cdc.gov

The standard methodology for PCB analysis involves a multi-step process of solvent extraction, sample cleanup to remove interfering substances, and determination by gas chromatography (GC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS). cdc.govclu-in.org

Future research in this area should aim for:

Enhanced Sensitivity and Selectivity: While current methods like GC/MS are very sensitive, there is a continuous drive to lower detection limits, particularly for monitoring in matrices like water or human serum where concentrations can be exceedingly low. clu-in.org High-resolution mass spectrometry (HRMS) offers greater selectivity and can help distinguish the target analyte from complex matrix components.

High-Throughput Methods: Developing faster analytical methods is crucial for processing large numbers of samples in environmental monitoring or clinical studies. This could involve optimizing sample preparation with techniques like solid-phase extraction (SPE) and automating the analytical workflow. cdc.gov

Improved Cleanup Procedures: The cleanup step is often the most time-consuming and labor-intensive part of the analysis. cdc.gov Innovations in this area, such as the use of novel sorbents or multi-column chromatographic systems, can improve efficiency and recovery. researchgate.net For example, specific column chemistries like sulfoxide-bonded silica (B1680970) have been explored to effectively remove interfering mineral oils. researchgate.net

Novel Detection Platforms: Beyond chromatography, exploring the development of biosensors or immunoassays specific to this compound could provide rapid, field-portable screening tools. clu-in.org While existing immunoassay kits for general PCBs lack specificity, a targeted approach could yield valuable new technologies. clu-in.org

The table below summarizes current and potential future analytical techniques.

| Parameter | Current Standard Methods (e.g., EPA Method 1628) | Future Research Directions |

| Technique | Gas Chromatography/Mass Spectrometry (GC/MS) clu-in.orgepa.gov | Ultra-High-Performance Liquid Chromatography (UHPLC)-HRMS, Tandem MS (MS/MS) |

| Sample Prep | Soxhlet Extraction, Solid-Phase Extraction (SPE) cdc.gov | Miniaturized and automated SPE, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods |

| Cleanup | Column chromatography (e.g., Florisil, silica) cdc.gov | Development of molecularly imprinted polymers (MIPs), advanced immunosorbents |

| Application | Laboratory-based quantitative analysis | High-throughput screening, field-deployable sensors, real-time monitoring |

| Sensitivity | µg/kg to ng/kg range clu-in.org | Pushing towards pg/kg or lower detection limits |

This table is generated based on information from sources clu-in.org, epa.gov, and cdc.gov.